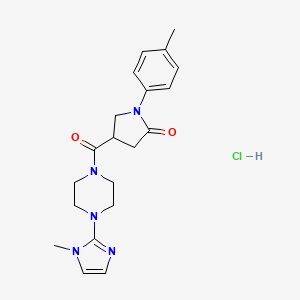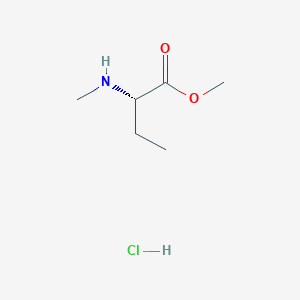![molecular formula C20H20FN3O2S B2398145 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897472-71-8](/img/structure/B2398145.png)
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and organic compounds . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . The compound you mentioned seems to be a complex organic molecule that includes these structures.
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . Piperazine derivatives can also be synthesized through various methods .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. Benzothiazoles are known to participate in a variety of chemical reactions . Piperazines also have interesting reactivity, particularly due to the presence of the nitrogen atoms .Scientific Research Applications
Chemical Synthesis and Derivative Development
The synthesis and characterization of novel compounds involving 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one and its derivatives play a significant role in the development of new pharmaceuticals and materials. For instance, derivatives of ciprofloxacin, a well-known antibiotic, have been synthesized by reacting with thiazole/benzothiazole diazonium chloride, leading to novel ciprofloxacin derivatives with potential therapeutic applications (Yadav & Joshi, 2008). Similarly, the synthesis of new 3-phenoxypropan-2-ols with various heterocyclic substituents, including benzothiazol-2-ylsulfanyl, demonstrates the versatility of this chemical structure in creating compounds with potentially useful properties (Mesropyan et al., 2005).
Antimicrobial and Antifungal Properties
Compounds derived from benzothiazole cores have shown promising antimicrobial and antifungal properties. For example, studies have shown that synthesized 2-aminobenzothiazoles derivatives exhibit good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance (Anuse et al., 2019). This research underscores the importance of chemical synthesis in discovering new antimicrobial agents.
Structural and Spectral Studies
The structural and spectral analysis of novel compounds, such as benzoxazine monomers containing allyl groups, contributes to the understanding of their physical and chemical properties, which is crucial for their application in high-performance materials. Such studies not only provide insights into the molecular structure but also help in tailoring the properties of these compounds for specific applications (Agag & Takeichi, 2003).
Fluorescent Probes and Sensors
The development of fluorescent probes and sensors using benzimidazole and benzothiazole conjugates illustrates the application of these compounds in bioimaging and metal ion detection. Fluorescent sensors based on these structures have been developed for the selective detection of Al3+ and Zn2+ ions, showcasing their potential in environmental monitoring and biomedical diagnostics (Suman et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-15-6-7-17-18(14-15)27-20(22-17)24-11-9-23(10-12-24)19(25)8-13-26-16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGGFUBNWBNFBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCOC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2398062.png)
![1-{[6-(Difluoromethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2398063.png)
![Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate](/img/structure/B2398065.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2398066.png)


![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398072.png)

![7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398075.png)
![1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2398076.png)
![1-[(2S)-2-[(2-Methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398080.png)



